molecular formula C10H8ClF3O2 B2852938 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid CAS No. 2229519-71-3

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid

Cat. No.: B2852938
CAS No.: 2229519-71-3
M. Wt: 252.62
InChI Key: PVTZAEIUZLGPGN-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid is an organic compound that features a unique combination of chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid typically involves multiple steps, starting with the preparation of the 2-chloro-4-fluorophenyl precursor. This precursor can be synthesized through halogenation reactions, where chlorine and fluorine atoms are introduced to the phenyl ring. The subsequent steps involve the formation of the butanoic acid moiety through various organic reactions, such as Grignard reactions and esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenylboronic acid
  • 4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

3-(2-Chloro-4-fluorophenyl)-4,4-difluorobutanoic acid is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring and the presence of the difluorobutanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)-4,4-difluorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-3-5(12)1-2-6(8)7(10(13)14)4-9(15)16/h1-3,7,10H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTZAEIUZLGPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CC(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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